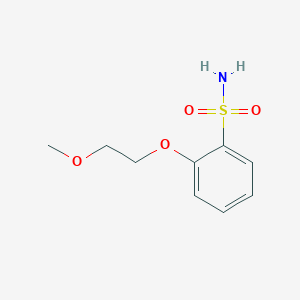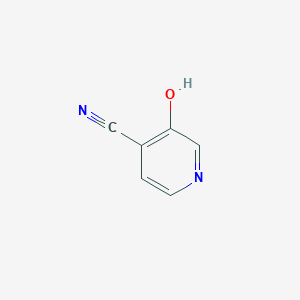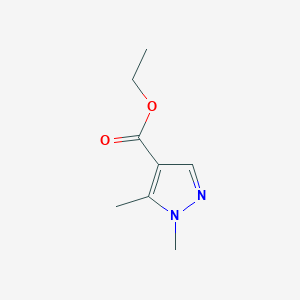
1-(5-Hydroxypyridin-2-yl)ethanone
説明
1-(5-Hydroxypyridin-2-yl)ethanone, also known as 5-hydroxy-2-pyridone, is an organic compound with a molecular formula of C5H6NO2. It is a colorless, crystalline solid that is soluble in water and other organic solvents. This compound has a wide range of applications in the pharmaceutical, agrochemical, and biotechnological industries. It is used as a starting material in the synthesis of various drugs and as an intermediate in the synthesis of other organic compounds. In addition, it has been used as an antioxidant and antimicrobial agent in food and cosmetic products.
科学的研究の応用
Pharmaceutical Applications
1-(5-Hydroxypyridin-2-yl)ethanone: exhibits potential as a building block in pharmaceuticals due to its chelating properties, particularly with iron (III) ions . It’s used in the synthesis of drugs that require specific metal ion coordination, such as iron chelators used in treating conditions like iron overload.
Biochemistry Research
In biochemistry, this compound serves as a versatile reagent due to its reactive hydroxyl and ketone functional groups. It can be used to study enzyme kinetics and mechanisms, especially in reactions involving pyridine nucleotides.
Material Science
The compound’s unique properties make it suitable for creating advanced materials. Its ability to form stable complexes with various metals can be leveraged in designing functional materials for electronics and catalysis .
Analytical Chemistry
1-(5-Hydroxypyridin-2-yl)ethanone: is valuable in analytical chemistry for developing novel detection methods. Its reactivity with metal ions can be used in colorimetric assays and as a standard in quantitative analysis .
Organic Synthesis
This compound is a precursor in the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse organic frameworks, which can lead to the development of new synthetic routes and products .
Medicinal Chemistry
In medicinal chemistry, 1-(5-Hydroxypyridin-2-yl)ethanone is used to create molecules with therapeutic potential. Its derivatives have been explored for their biological activities, ranging from antimicrobial to anticancer properties .
Environmental Science
The chelating ability of 1-(5-Hydroxypyridin-2-yl)ethanone can be applied in environmental science to remove toxic metals from wastewater, contributing to water purification processes .
Agricultural Science
While direct applications in agricultural science are not extensively documented, the compound’s chemical properties suggest potential uses in developing pesticides or fertilizers that require specific metal ion interactions .
特性
IUPAC Name |
1-(5-hydroxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESGRMTVUPBJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497251 | |
| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxypyridin-2-yl)ethanone | |
CAS RN |
67310-56-9 | |
| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)






